1-Amino-3-benzyloxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid ethyl ester

Antiviral Synthesis Process Chemistry Convergent Assembly

1-Amino-3-benzyloxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid ethyl ester (CAS 1985607-66-6) is a specialized heterocyclic building block characterized by its 1,4-dihydropyridine core with an N-amino substituent. The compound is a key, late-stage intermediate in the synthesis of Baloxavir marboxil (Xofluza), a first-in-class cap-dependent endonuclease inhibitor for influenza treatment developed by Shionogi/Roche.

Molecular Formula C15H16N2O4
Molecular Weight 288.30 g/mol
CAS No. 1985607-66-6
Cat. No. B6595168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-3-benzyloxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid ethyl ester
CAS1985607-66-6
Molecular FormulaC15H16N2O4
Molecular Weight288.30 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=O)C=CN1N)OCC2=CC=CC=C2
InChIInChI=1S/C15H16N2O4/c1-2-20-15(19)13-14(12(18)8-9-17(13)16)21-10-11-6-4-3-5-7-11/h3-9H,2,10,16H2,1H3
InChIKeyMHZYNARBCAZWSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Amino-3-benzyloxy-4-oxo-1,4-dihydropyridine-2-carboxylic Acid Ethyl Ester: A Critical Baloxavir Marboxil Intermediate for Antiviral Synthesis


1-Amino-3-benzyloxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid ethyl ester (CAS 1985607-66-6) is a specialized heterocyclic building block characterized by its 1,4-dihydropyridine core with an N-amino substituent [1]. The compound is a key, late-stage intermediate in the synthesis of Baloxavir marboxil (Xofluza), a first-in-class cap-dependent endonuclease inhibitor for influenza treatment developed by Shionogi/Roche [2]. Its structural features—the benzyloxy protecting group and ethyl ester—are precisely tailored for specific downstream coupling and deprotection steps in the patent-defined route [3]. As a regulated pharmaceutical intermediate, its identity, purity, and synthesis methodology are directly linked to the quality and regulatory compliance of the final active pharmaceutical ingredient (API).

The Importance of Procuring the Specific Baloxavir Intermediate (CAS 1985607-66-6)


Generic substitution of this specific intermediate is not feasible due to its critical role in the convergent synthesis of Baloxavir marboxil. The compound's exact structure is essential for the regioselective coupling with the tricyclic triazinanone fragment (Intermediate A) [1]. Attempting to replace it with a closely related analog, such as a methyl ester (e.g., Baloxavir Impurity 61, CAS 2226366-36-3) or a different O-protecting group, would disrupt the subsequent chemoselective deprotection and prodrug installation steps, leading to drastically reduced yields, complex impurity profiles, and potential failure in meeting ICH regulatory guidelines for genotoxic impurities [2]. The synthesis of the final API has been optimized around the reactivity and stability profile of this specific ethyl ester benzyloxy intermediate, making any unqualified substitution a significant risk to process robustness and supply chain integrity.

High-Strength Differential Evidence for 1-Amino-3-benzyloxy-4-oxo-1,4-dihydropyridine-2-carboxylic Acid Ethyl Ester: A Comparative Analysis


Regiospecific N-Amino Group Essential for Traceless Convergent Coupling in Baloxavir Synthesis

The defining structural feature of this intermediate is the N(1)-amino group, which is pre-installed to enable direct, traceless coupling with a chiral aldehyde building block (Intermediate A) to form the core pyrido-triazine scaffold of Baloxavir marboxil [1]. In the patent route, this compound is prepared via Boc-deprotection of its precursor, and its free amino group is essential for the subsequent dehydrative cyclization. Unlike analogs lacking this pre-installed amino group or utilizing a different N-substituent, this compound allows for a convergent, late-stage assembly that defines the industrial route [2]. A comparative analysis of routes where the N-amino group is installed later or differently reveals that this pre-functionalized intermediate reduces the total step count from this point to the final API by 2-3 steps, a critical advantage in yield preservation and process mass intensity.

Antiviral Synthesis Process Chemistry Convergent Assembly

Benzyloxy Protecting Group Strategy Enables Orthogonal Deprotection vs. Other Routes

The 3-benzyloxy substituent on the dihydropyridone ring is not a passive structural feature but a carefully chosen protecting group. The patent literature reveals that this intermediate was specifically designed with an O-benzyl group to be cleaved by catalytic hydrogenolysis (Pd/C, H₂) or acidic conditions (CH₃CONMe₂/LiCl), a method selected to avoid heavy metal contamination in the final drug substance [1]. This contrasts with alternative protecting group strategies such as O-n-hexyl, which require different, often harsher, conditions. The orthogonal nature of the benzyl ether allows for its removal in the presence of the ethyl ester and the acid-sensitive pyridotriazine core, a chemical selectivity that alternative O-protecting groups may not offer with equal efficiency. This selectivity is crucial for maintaining a high purity profile (typically >99% for the API), thereby directly impacting the cost and feasibility of downstream purification.

Protecting Group Chemistry Orthogonal Deprotection Process Scalability

Ethyl Ester vs. Methyl Ester Intermediate: Impact on Downstream Prodrug Installation

A direct structural comparator is the methyl ester analog, methyl 1-amino-3-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylate (CAS 2226366-36-3), which is classified as Baloxavir Impurity 49 . While both esters could theoretically serve as intermediates, the final API, Baloxavir marboxil, incorporates a methyl carbonate prodrug moiety. Using the methyl ester intermediate introduces a risk of transesterification or 'methoxy scrambling' during the final prodrug installation step, leading to contamination of the API with the closely related and difficult-to-purge methyl ester impurity [1]. The ethyl ester, being slightly larger and sterically distinct, provides better chemoselectivity during the reaction with chloromethyl methyl carbonate. This differentiation in side-reaction susceptibility makes the ethyl ester the preferred intermediate for commercial manufacturing, as its use provides a wider process window for meeting the ICH-controlled impurity threshold of ≤0.15% for unspecified impurities [2].

Prodrug Chemistry Intermediate Comparison Reaction Selectivity

Strategic Procurement Scenarios for 1-Amino-3-benzyloxy-4-oxo-1,4-dihydropyridine-2-carboxylic Acid Ethyl Ester


Kilogram-Scale CMO Production of Baloxavir Marboxil API Under cGMP

A Contract Manufacturing Organization (CMO) tasked with producing commercial batches of Baloxavir marboxil API should exclusively procure this ethyl ester intermediate. Its pre-installed N-amino group enables a higher-yielding convergent synthesis, directly reducing the process mass intensity for the final 2-3 steps. This is a critical cost driver in a competitive generic API market, where yield improvements translate directly to margin advantage [1].

Establishing a Robust Impurity Control Strategy for ANDA Filing

A generic pharmaceutical company developing an Abbreviated New Drug Application (ANDA) for Baloxavir marboxil must establish a comprehensive impurity control strategy. Procuring this specific intermediate is a key part of that strategy. Using the ethyl ester, as opposed to the more accessible methyl ester analog, innately mitigates the risk of forming the difficult-to-purge methyl ester impurity (Baloxavir Impurity 49), which can jeopardize the purity profile of the ANDA batch and delay regulatory approval .

Process Development for Second-Generation, Green Chemistry Routes

For process R&D laboratories aiming to develop more environmentally sustainable routes to Baloxavir marboxil, this intermediate represents the point of convergence in the state-of-the-art synthesis. Its benzyloxy protecting group, cleavable under mild conditions designed to control heavy metal residues, serves as a benchmark for evaluating novel protecting group strategies. Research into alternative, even greener orthogonal protecting groups would need to demonstrate equivalent or superior purity and yield to this established benchmark [2].

Reference Standard and Impurity Marker Procurement for QC Laboratories

Quality control laboratories within pharmaceutical companies require a supply of high-purity 1-amino-3-benzyloxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid ethyl ester to serve as a primary reference standard or an impurity marker for HPLC analysis. Its unambiguous chromatographic signature, distinct from the methyl ester impurity, makes it indispensable for developing and validating a reliable release and stability-indicating method for the API and drug product .

Quote Request

Request a Quote for 1-Amino-3-benzyloxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.